Unguinol

Vue d'ensemble

Description

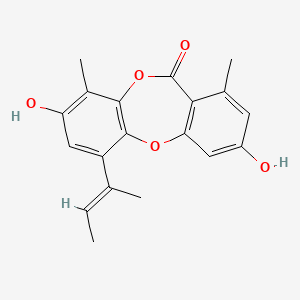

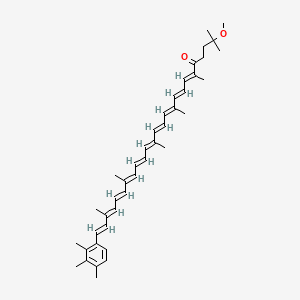

L’unguinol est un antibiotique depsidonique fongique initialement isolé du champignon Aspergillus unguis. Il a suscité un intérêt considérable en raison de ses puissantes propriétés antibactériennes, en particulier contre Staphylococcus aureus résistant à la méthicilline (SARM). L’this compound et ses dérivés se sont montrés prometteurs dans diverses activités biologiques, notamment antibactériennes, antifongiques, antimalariennes et cytotoxiques .

Applications De Recherche Scientifique

Unguinol has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action exact de l’unguinol n’est pas entièrement compris. Des études de relations structure-activité suggèrent que l’this compound et ses analogues peuvent agir en se liant à une cible partagée par les procaryotes, les eucaryotes inférieurs et les eucaryotes supérieurs . De plus, il a été démontré que l’this compound inhibe l’enzyme pyruvate phosphate dikinase dans les plantes C4, ce qui entraîne un effet herbicide .

Analyse Biochimique

Biochemical Properties

Unguinol plays a crucial role in biochemical reactions, particularly as an inhibitor of pyruvate phosphate dikinase (PPDK). This enzyme is essential for the metabolic pathways of certain bacteria and plants. By inhibiting PPDK, this compound disrupts the energy metabolism of these organisms, leading to their growth inhibition. Additionally, this compound interacts with various proteins and biomolecules, including bacterial cell wall synthesis enzymes, which further contributes to its antimicrobial activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and energy metabolism, leading to cell death. In mammalian cells, this compound has been shown to induce apoptosis and cell cycle arrest, particularly in cancer cells. This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PPDK, inhibiting its activity and disrupting the energy metabolism of target cells. Additionally, this compound interacts with bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation and ultimately causing cell lysis. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its antimicrobial and anticancer properties for several months when stored properly. Its efficacy may decrease over time, necessitating periodic re-evaluation of its potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications. Additionally, this compound’s anticancer activity has been demonstrated in animal models, with higher doses leading to increased apoptosis and tumor regression .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of PPDK. This enzyme plays a key role in the glycolytic pathway and the tricarboxylic acid (TCA) cycle. By inhibiting PPDK, this compound disrupts these metabolic pathways, leading to reduced energy production and growth inhibition in target cells. Additionally, this compound interacts with other enzymes and cofactors involved in cellular metabolism, further contributing to its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments. This compound interacts with transporters and binding proteins that facilitate its movement within cells. Its localization and accumulation in target tissues are crucial for its therapeutic efficacy. Studies have shown that this compound can effectively reach and accumulate in bacterial cells and tumor tissues, enhancing its antimicrobial and anticancer activities .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of target cells. In bacterial cells, this compound accumulates in the cytoplasm, where it inhibits PPDK and disrupts energy metabolism. In mammalian cells, this compound localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. This subcellular targeting is essential for this compound’s biological activity and therapeutic potential .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’unguinol peut être synthétisé par des modifications semi-synthétiques. Les modifications initiales se concentrent sur les deux groupes hydroxy libres (3-OH et 8-OH), les trois positions aromatiques libres (C-2, C-4 et C-7), la chaîne latérale butényle et la liaison ester depsidonique . Par exemple, la 3-O-(2-fluorobenzyl)this compound et la 3-O-(2,4-difluorobenzyl)this compound sont synthétisées en faisant réagir l’this compound avec des bromures de fluorobenzyl en milieu basique .

Méthodes de production industrielle

La production industrielle de l’this compound implique des procédés de fermentation utilisant Aspergillus unguis. Le bouillon de fermentation est extrait avec des solvants organiques, puis purifié par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

L’unguinol subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former des dérivés quinoniques.

Réduction : La réduction de l’this compound peut produire des dérivés hydroquinoniques.

Substitution : L’this compound peut subir des réactions de substitution aux positions aromatiques (C-2, C-4 et C-7) et aux groupes hydroxy (3-OH et 8-OH).

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des bromures de benzyle halogénés et d’autres électrophiles sont utilisés en milieu basique.

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Dérivés hydroquinoniques.

Substitution : Dérivés fluorobenzyliques et difluorobenzyliques.

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

L’unguinol est structurellement lié à d’autres depsidones telles que la niduline et la norniduline. Ces composés présentent des activités biologiques similaires, notamment des propriétés antibactériennes, antifongiques et cytotoxiques . L’this compound est unique par sa puissante activité contre Staphylococcus aureus résistant à la méthicilline et son potentiel comme composé de tête pour le développement de nouveaux antibiotiques .

Composés similaires

Niduline : Une autre depsidone ayant des activités antibactériennes et antifongiques.

Norniduline : Une depsidone apparentée présentant des activités biologiques similaires.

L’this compound se distingue par sa large activité antibactérienne et son potentiel de développement en tant qu’agent thérapeutique .

Propriétés

IUPAC Name |

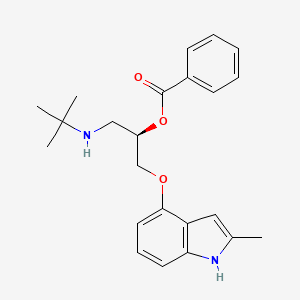

1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-5-9(2)13-8-14(21)11(4)17-18(13)23-15-7-12(20)6-10(3)16(15)19(22)24-17/h5-8,20-21H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPIKBUIYSSQEH-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-59-4 | |

| Record name | Unguinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNGUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9VTB9LFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Unguinol and what are its key chemical properties?

A1: this compound is a fungal depsidone, meaning it is characterized by a unique 12-membered lactone ring connecting two phenolic groups. Its molecular formula is C19H18O5 and its molecular weight is 326.34 g/mol []. Spectroscopic data, including UV, IR, mass (LC-MS), and NMR (1H NMR and 2D-NMR), have been instrumental in characterizing its structure [].

Q2: How does this compound exert its antibacterial activity?

A2: While the exact mechanism is still under investigation, this compound derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential target within this bacterial species []. Further research is needed to elucidate the precise mechanism of action and identify the specific bacterial targets.

Q3: What are the Structure-Activity Relationship (SAR) findings for this compound?

A3: Research suggests that modifications to the two free hydroxy groups (3-OH and 8-OH), the three free aromatic positions (C-2, C-4, and C-7), the butenyl side chain, and the depsidone ester linkage influence this compound's biological activity []. For instance, introducing 2-fluorobenzyl and 2,4-difluorobenzyl groups at the 3-OH position significantly enhanced antibacterial potency against MRSA []. Further exploration of these modifications could lead to the development of more potent this compound derivatives.

Q4: Beyond its antibacterial effects, what other biological activities have been observed with this compound?

A4: this compound demonstrates inhibitory activity against Pyruvate Phosphate Dikinase (PPDK), a key enzyme in the C4 photosynthetic pathway []. This inhibition has shown a detrimental effect on a model C4 plant but not on a model C3 plant, suggesting potential herbicidal applications []. Additionally, this compound has been shown to stimulate glucose uptake in 3T3-L1 adipocytes, primarily through AKT-dependent GLUT4 translocation, indicating potential as a seed compound for type 2 diabetes treatment [].

Q5: What is the significance of biohalogenation in this compound research?

A5: Studies have explored directed biosynthesis of this compound through biohalogenation. Culturing the fungus Aspergillus unguis in media supplemented with potassium bromide (KBr) led to the production of novel brominated this compound derivatives []. Interestingly, potassium iodide (KI) supplementation primarily yielded the non-halogenated this compound, suggesting potential control mechanisms within the biosynthetic pathway []. This biohalogenation approach not only expands the chemical diversity of this compound derivatives but also provides insights into its biosynthesis.

Q6: Are there any promising this compound derivatives with improved pharmacological properties?

A6: Two semisynthetic derivatives, Benzguinol A and B, have shown significant promise. These compounds demonstrate potent in vitro activity against Staphylococcus aureus, including methicillin-resistant strains []. Furthermore, in vivo studies using a murine sepsis model showed that mice treated with Benzguinol A or B exhibited reduced bacterial loads and improved survival rates compared to untreated mice [].

Q7: What are the current limitations and future directions in this compound research?

A7: Despite promising findings, further research is needed to fully understand this compound's mechanisms of action, its in vivo efficacy and safety profile, and its potential for clinical translation. This includes investigating potential toxicity, long-term effects, and the development of effective delivery strategies. Exploring the potential of this compound and its derivatives as novel therapeutic agents for bacterial infections, cancer, and metabolic disorders requires continued research efforts.

Q8: What is the environmental significance of this compound?

A8: this compound is a natural product isolated from the fungus Aspergillus unguis, which has been found in various ecological niches, including marine environments []. While its specific ecological role remains to be fully elucidated, understanding its impact on the environment and its potential applications as a biocontrol agent or biocatalyst warrants further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)

![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)

![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)

![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)